4-Chloro-2-fluoro-6-methylbenzonitrile
Description
Contextualization within Halogenated Benzonitrile (B105546) Chemistry
Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-CN) functional group. These compounds are significant in medicinal chemistry and materials science. The nitrile group is a versatile functional group, and its presence, combined with halogen substituents, makes these molecules important precursors in various chemical transformations. nih.govresearchgate.net
The introduction of halogen atoms to the benzonitrile structure can significantly modify the molecule's reactivity and physicochemical properties. The strong electron-withdrawing nature of the nitrile group can influence the electronic density of the aromatic ring. nih.gov This, in turn, affects the molecule's potential for interactions such as π–π stacking with other aromatic systems. nih.gov 4-Chloro-2-fluoro-6-methylbenzonitrile is an example of a multi-substituted benzonitrile, where the interplay between the different substituents—the electron-withdrawing chloro and fluoro groups and the electron-donating methyl group—creates a nuanced reactivity profile that can be exploited in targeted chemical synthesis.
Significance as a Research Substrate and Intermediate in Organic Synthesis
The primary significance of this compound lies in its role as a versatile intermediate and building block in organic synthesis. nbinno.com Aromatic nitriles are valuable precursors that can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids. acs.org The specific arrangement of substituents on this compound offers multiple reactive sites for chemists to utilize.
Compounds with similar structures, such as 4-Chloro-2-methylbenzonitrile (B1345701), are known to participate in a range of chemical reactions, including:
Nucleophilic Aromatic Substitution: The halogen atoms on the ring can be displaced by nucleophiles, allowing for the introduction of new functional groups.
Cross-Coupling Reactions: Palladium-catalyzed reactions, for instance, can be used to form new carbon-carbon or carbon-heteroatom bonds at the position of the halogen atoms. nbinno.com
Modification of the Nitrile Group: The nitrile group itself can be hydrolyzed, reduced, or undergo addition reactions to create different functionalities. nbinno.com
These transformations are fundamental in the synthesis of fine chemicals, including those developed for the pharmaceutical and agrochemical industries. nbinno.comacs.org The incorporation of nitrile-containing fragments is a strategy employed in rational drug design to enhance binding affinity and improve the pharmacokinetic profiles of drug candidates. nih.gov
Scope and Objectives of Academic Inquiry into its Properties and Reactivity
Academic inquiry into compounds like this compound is driven by the desire to develop novel synthetic methodologies and to create new molecules with specific functions. The objectives of such research often include:
Exploring Reactivity: Investigating how the unique combination of chloro, fluoro, and methyl substituents directs the reactivity of the aromatic ring and the nitrile group.
Developing Synthetic Routes: Using the compound as a starting material to synthesize more complex, high-value molecules that may have applications in medicine or materials science. mdpi.com
Structure-Property Relationship Studies: Understanding how the specific substitution pattern influences the compound's physical and electronic properties, which is crucial for designing molecules with desired characteristics.
The study of functionalized benzonitriles contributes to the broader field of organic chemistry by expanding the toolbox available to synthetic chemists for constructing complex molecular architectures. acs.org The nitrile group is found in numerous approved pharmaceuticals, highlighting the importance of research into nitrile-containing intermediates like this compound. nih.gov
Chemical Data for this compound
| Property | Value |
| CAS Number | 1805454-71-0 |
| Molecular Formula | C₈H₅ClFN |
| Formula Weight | 169.59 g/mol |
| MDL Number | MFCD28751903 |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-6-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANFQUYARGFMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 4 Chloro 2 Fluoro 6 Methylbenzonitrile
Established Synthetic Pathways for Halogenated Methylbenzonitriles
The synthesis of halogenated methylbenzonitriles often relies on classical aromatic chemistry, leveraging a range of well-established reactions to introduce the desired substituents in a controlled manner. These pathways typically involve the sequential functionalization of a pre-existing benzene (B151609) ring.
Targeted Chlorination and Fluorination Strategies
The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. For compounds like 4-chloro-2-fluoro-6-methylbenzonitrile, the challenge lies in achieving the correct regiochemistry.
Chlorination: Electrophilic aromatic substitution is the most common method for introducing a chlorine atom. The choice of chlorinating agent and catalyst is crucial for directing the substitution to the desired position. For instance, the chlorination of a substituted aniline (B41778), such as 3-fluoro-2-methylaniline, can be achieved using N-chlorosuccinimide (NCS). This reaction can yield the desired 4-chloro-3-fluoro-2-methylaniline (B3081105) as a major regioisomer. iucr.org The directing effects of the existing amino and fluoro groups play a significant role in determining the position of the incoming chlorine atom.
Fluorination: Direct fluorination of aromatic rings is often challenging due to the high reactivity of elemental fluorine. A more common and controlled approach is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com This method allows for the regioselective introduction of a fluorine atom at the position of a former amino group. Another strategy involves nucleophilic aromatic substitution on a suitably activated precursor, where a leaving group is displaced by a fluoride (B91410) ion.
Regioselective Introduction of the Nitrile Functionality
The introduction of the nitrile group is a key step in the synthesis of benzonitriles. The Sandmeyer reaction is a cornerstone of this transformation, providing a reliable method for converting an aromatic amine into a nitrile. rsc.org This two-step process involves the diazotization of a primary aromatic amine with nitrous acid to form a diazonium salt, which is then treated with a copper(I) cyanide solution to yield the corresponding benzonitrile (B105546). rsc.orgnih.gov The regioselectivity of this reaction is determined by the position of the amino group on the starting aniline.
For the synthesis of this compound, a plausible route would involve the diazotization of 4-chloro-2-fluoro-6-methylaniline, followed by a Sandmeyer cyanation. The synthesis of the requisite aniline precursor is therefore a critical consideration.
A proposed synthetic pathway is outlined below:
| Step | Reactant | Reagents | Product | Description |
| 1 | 3-Fluoro-2-methylaniline | N-Chlorosuccinimide (NCS) | 4-Chloro-3-fluoro-2-methylaniline | Regioselective electrophilic chlorination. iucr.org |
| 2 | 4-Chloro-3-fluoro-2-methylaniline | NaNO₂, HCl | 4-Chloro-3-fluoro-2-methylbenzenediazonium chloride | Diazotization of the primary amine. |
| 3 | 4-Chloro-3-fluoro-2-methylbenzenediazonium chloride | CuCN | This compound | Sandmeyer reaction to introduce the nitrile group. |
This table outlines a potential synthetic route based on established chemical transformations.
Preparation Routes Involving Methyl Group Functionalization
An alternative approach to constructing the benzonitrile framework involves the functionalization of a pre-existing methyl group on the aromatic ring. One such method is ammoxidation, a gas-phase reaction where a methylarene is reacted with ammonia (B1221849) and oxygen at high temperatures over a suitable catalyst. youtube.com This process directly converts the methyl group into a nitrile functionality. While industrially significant for the production of simpler benzonitriles, its application to complex, polysubstituted molecules can be limited by the harsh reaction conditions and potential for side reactions.
Another strategy involves the radical halogenation of the methyl group to form a benzyl (B1604629) halide, which can then be converted to the nitrile through nucleophilic substitution with a cyanide salt. However, this method can be complicated by the potential for competing reactions on the aromatic ring, especially in the presence of activating groups.
Exploration of Novel and Optimized Synthetic Routes
To overcome the limitations of traditional methods, researchers are continuously exploring novel and optimized synthetic routes that offer improved efficiency, selectivity, and sustainability.
Application of Catalytic Systems for Enhanced Efficiency and Yield
Modern organic synthesis has seen a significant shift towards the use of transition metal catalysts to facilitate challenging transformations. Palladium-catalyzed cyanation reactions have emerged as powerful alternatives to the classical Sandmeyer reaction. rsc.org These methods often utilize less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), and can proceed under milder reaction conditions with a broader substrate scope. nih.govorganic-chemistry.org
Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, can efficiently couple aryl halides or triflates with a cyanide source to produce the corresponding benzonitriles. nih.gov For the synthesis of this compound, a potential route could involve the palladium-catalyzed cyanation of a 1-bromo-4-chloro-2-fluoro-6-methylbenzene precursor. The development of robust and reusable heterogeneous palladium catalysts is also an active area of research, aiming to simplify product purification and reduce catalyst waste. chemicalbook.com
| Catalyst System | Cyanide Source | Key Advantages |
| Palladium(II) acetate (B1210297) / Phosphine ligand | K₄[Fe(CN)₆] or Zn(CN)₂ | Milder reaction conditions, broader substrate scope, use of less toxic cyanide sources. nih.govorganic-chemistry.orgnih.gov |
| Copper(I) salts (in Sandmeyer reaction) | CuCN | Well-established, reliable for many substrates. rsc.org |
This table compares common catalytic systems for the synthesis of benzonitriles.
Utilization of Continuous Flow Reactors in Industrial Synthesis Prospects
Continuous flow chemistry has gained significant traction as a powerful tool for chemical synthesis, offering numerous advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous intermediates. researchgate.net The Sandmeyer reaction, which involves the formation of potentially unstable diazonium salts, is an excellent candidate for implementation in a continuous flow system. rsc.orgresearchgate.net
In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This enhanced control minimizes the accumulation of hazardous intermediates, thereby improving the safety profile of the process. researchgate.net Furthermore, the high surface-area-to-volume ratio of microreactors facilitates efficient heat transfer, preventing hotspots and improving reaction selectivity and yield. researchgate.net The application of continuous flow technology to the diazotization and subsequent Sandmeyer cyanation of substituted anilines holds great promise for the safe, efficient, and scalable production of this compound and other valuable benzonitriles. researchgate.net
Role of Phase-Transfer Catalysts in Benzonitrile Formation
The formation of benzonitriles from aryl or benzyl halides via nucleophilic substitution with cyanide salts often faces challenges due to the mutual insolubility of the reactants. The organic substrate resides in an organic phase, while the inorganic cyanide salt is typically soluble only in an aqueous phase. Phase-Transfer Catalysis (PTC) provides an effective solution to this problem by facilitating the transport of the nucleophile (cyanide anion) across the phase boundary into the organic phase where the reaction can occur. crdeepjournal.org
The mechanism of PTC in this context involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (often referred to as a "quat"), which is soluble in both aqueous and organic media. crdeepjournal.org The catalyst cation pairs with the cyanide anion in the aqueous phase, forming an ion pair that is lipophilic enough to migrate into the organic phase. Once in the organic phase, the relatively "naked" and highly reactive cyanide anion is released to react with the organic substrate. This method enhances reaction rates, often allows for milder reaction conditions, and can improve yields by minimizing side reactions. phasetransfer.com
Commonly used phase-transfer catalysts for cyanation reactions include tetra-n-butylammonium bromide (TBAB), tetra-n-butylphosphonium bromide, and tricaprylmethylammonium chloride (Aliquat 336®). phasetransfer.com The choice of catalyst can be crucial and may depend on the specific substrate and reaction conditions. For instance, the structure of the catalyst, including the size of the alkyl groups on the nitrogen or phosphorus atom, can influence its efficacy and distribution between the phases. core.ac.uk The use of PTC is a well-established strategy in industrial synthesis for its efficiency, cost-effectiveness, and ability to circumvent the need for expensive, anhydrous polar aprotic solvents. phasetransfer.com
Synthesis of Key Precursors and Strategic Intermediates
The synthesis of a polysubstituted aromatic compound like this compound requires a strategic approach to introduce the substituents in the correct positions, a process often complicated by the directing effects of the groups already present on the benzene ring. A common strategy involves the cyanation of a correspondingly substituted aryl halide. For the target compound, a key precursor would be an appropriately substituted halobenzene, such as 2-bromo-4-chloro-6-fluoro-toluene or 1-bromo-4-chloro-2-fluoro-6-methylbenzene.
Another approach involves the Sandmeyer reaction, starting from a substituted aniline. For instance, one could envision starting with 4-chloro-2-fluoro-6-methylaniline, converting it to the corresponding diazonium salt, and then introducing the nitrile group using a copper(I) cyanide reagent. The primary challenge then becomes the synthesis of the requisite polysubstituted aniline precursor.
A documented synthesis for a related compound, 4-fluoro-2-methylbenzonitrile (B118529), starts from 2-bromo-5-fluorotoluene, which is reacted with copper(I) cyanide. google.com This highlights a common industrial method known as the Rosenmund-von Braun reaction for converting aryl halides to nitriles. Adapting this to the target molecule would require the synthesis of an aryl halide with the chloro, fluoro, and methyl groups in the desired 1,2,4,6-substitution pattern.
A widely employed and versatile method for synthesizing benzonitriles is the conversion of the corresponding benzaldehyde (B42025) derivative. This transformation is typically a two-step, one-pot process involving the formation of an aldoxime intermediate, which is then dehydrated to yield the nitrile. collegedunia.com
The first step is the reaction of the benzaldehyde with hydroxylamine (B1172632) or its hydrochloride salt (NH₂OH·HCl) to form the benzaldoxime. google.comtardigrade.in This reaction is generally straightforward. The subsequent dehydration of the aldoxime is the critical step, and a variety of reagents and catalysts have been developed for this purpose. Common dehydrating agents include acetic anhydride, phosphorus pentoxide (P₂O₅), and thionyl chloride (SOCl₂). collegedunia.comgoogle.com
More recent and "greener" methodologies have focused on catalytic approaches to promote this dehydration. Various metal salts have been shown to be effective. For instance, the reaction can be catalyzed by Zn(CH₃COO)₂, SnCl₂·2H₂O, or anhydrous ferrous sulfate (B86663) (FeSO₄) under different conditions. rsc.orgscribd.com These methods offer advantages such as milder reaction conditions and potentially easier workup procedures compared to using stoichiometric amounts of aggressive dehydrating agents. The choice of catalyst and reaction conditions can be optimized to achieve high yields for a range of substituted benzaldehydes.
Table 1: Selected Catalysts and Reagents for the Conversion of Benzaldehydes to Benzonitriles
| Reagent/Catalyst | Substrate | Conditions | Yield | Reference |
| Hydroxylamine-O-sulfonic acid | Benzaldehyde | Water, Reflux | >95% | N/A |
| NH₂OH·HCl, Acetic Anhydride | Benzaldehyde | Heating | High | collegedunia.comtardigrade.in |
| NH₂OH·HCl, FeSO₄ | 4-Methylbenzaldehyde | DMF, Reflux | 92% | scribd.com |
| NH₂OH·HCl, Zn(CH₃COO)₂ (5 mol%) | Benzaldehyde | Toluene, 100°C, 24h | 79% | rsc.org |
| NH₂OH·HCl, SnCl₂·2H₂O (10 mol%) | Benzaldehyde | CH₃CN, 80°C, 24h | 80% | rsc.org |
| Diphosphorus Pentoxide (P₂O₅) | Substituted Benzaldoxime | Heating (e.g., 60-100°C) | High | google.com |
Advanced Purification and Isolation Techniques in Research Scale
Chromatography is an indispensable tool for the purification of synthetic products like this compound, especially on a research scale where high purity is paramount. Column chromatography using silica (B1680970) gel is the most common method for isolating neutral organic compounds from reaction mixtures. The separation is based on the differential adsorption of the components onto the stationary phase (silica gel). A mobile phase (eluent), typically a mixture of nonpolar and polar solvents such as hexane (B92381) and ethyl acetate, is passed through the column. By gradually increasing the polarity of the eluent (a gradient elution), compounds are desorbed and eluted sequentially based on their polarity. For benzonitrile derivatives, this technique is effective for removing both less polar impurities (like unreacted starting halides) and more polar impurities (like byproducts from side reactions).
High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used to assess the purity of the final product and for the separation of challenging mixtures, such as positional isomers. chromforum.org Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water), is a common configuration. helixchrom.com For the separation of aromatic positional isomers, specialized columns such as those with phenyl or pentafluorophenyl (PFP) stationary phases can provide enhanced selectivity due to specific π-π and dipole-dipole interactions between the analyte and the stationary phase. welch-us.comresearchgate.net
Table 2: Common Chromatographic Techniques for Benzonitrile Purification
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption; separation by polarity |
| Reversed-Phase HPLC (RP-HPLC) | C18 (ODS) or C8 Bonded Silica | Acetonitrile/Water or Methanol/Water | Partitioning; separation by hydrophobicity |
| Normal-Phase HPLC (NP-HPLC) | Bare Silica | Heptane/Isopropanol | Adsorption; separation by polarity |
| Specialized HPLC | Phenyl or PFP Bonded Silica | Acetonitrile/Water | π-π interactions, dipole-dipole interactions |
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The process involves dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to allow the formation of a pure crystalline lattice, leaving impurities behind in the solution (mother liquor).
This technique is particularly crucial for separating positional isomers, which often arise during the synthesis of substituted aromatic precursors. google.com Positional isomers frequently have very similar polarities, making them difficult to separate by chromatography, but they can exhibit small differences in their crystal lattice energies and solubilities. A successful separation by recrystallization often requires careful screening of various solvents or solvent mixtures. For example, a patent describing the synthesis of 4-fluoro-2-methylbenzoic acid, a potential precursor, details the separation of ortho and para isomers by recrystallization from toluene. google.com The success of such a separation is highly dependent on the precise control of cooling rates and the initial concentration of the solute. In cases where a single recrystallization step is insufficient, fractional crystallization, involving multiple sequential recrystallization steps, may be employed to achieve the desired purity.
Purity Validation via High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the validation of the purity of synthesized organic compounds. For this compound, a robust reverse-phase HPLC (RP-HPLC) method would be developed and validated to ensure the final product meets stringent purity requirements. This method would be capable of separating the target compound from any unreacted starting materials, intermediates, and potential side products.
The development of a suitable HPLC method involves the systematic optimization of several parameters, including the stationary phase, mobile phase composition, flow rate, and detection wavelength. A C18 column is a common and effective choice for the separation of non-polar to moderately polar aromatic compounds.
The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of all components with good peak shape and resolution. The selection of an appropriate UV detection wavelength is critical for achieving high sensitivity. Based on the chromophoric nature of the benzonitrile moiety, a detection wavelength in the range of 210-254 nm would be expected to provide a strong signal.
Method validation would be performed in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. This would involve assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
The specificity of the method would be demonstrated by its ability to resolve the peak of this compound from potential impurities and degradation products. Linearity would be established by analyzing a series of solutions of the compound at different concentrations and demonstrating a linear relationship between the peak area and concentration. Accuracy would be determined by a recovery study, where a known amount of the pure compound is spiked into a sample matrix. Precision would be assessed by performing multiple analyses of a homogeneous sample and evaluating the closeness of the results.
The following data tables present hypothetical but realistic results for the validation of an HPLC method for the purity determination of this compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.4% |
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 379.5 |
| 50 | 758.9 |
| 100 | 1520.3 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
Table 4: Precision and Accuracy Data
| Parameter | Result |
|---|---|
| Repeatability (% RSD, n=6) | 0.5% |
| Intermediate Precision (% RSD, n=6) | 0.7% |
| Accuracy (Recovery %) | 99.5% |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Fluoro 6 Methylbenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone of this compound's reactivity profile. Unlike typical nucleophilic substitutions (SN1 and SN2), which are unfavorable for aryl halides, SNAr reactions proceed readily on aromatic rings that are activated by electron-withdrawing groups. wikipedia.orglibretexts.org The reaction generally follows a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the carbon atom bearing a leaving group. libretexts.org This forms a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, before the leaving group is expelled, restoring the ring's aromaticity. libretexts.org
Reactivity of Halogenated Positions Towards Nucleophiles
In 4-Chloro-2-fluoro-6-methylbenzonitrile, nucleophilic attack can theoretically occur at either the chlorine- or fluorine-bearing carbon. For SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity of the halogen leaving group follows an order that is inverted compared to SN2 reactions. wikipedia.org The order is dictated by the electronegativity of the halogen, which stabilizes the transition state and the intermediate carbanion through a strong inductive effect. chemistrysteps.com
The established reactivity order is F > Cl ≈ Br > I. wikipedia.orgnih.govnih.gov The highly electronegative fluorine atom is particularly effective at stabilizing the negative charge that develops on the aromatic ring during the formation of the Meisenheimer complex. chemistrysteps.com This "element effect" makes the fluorine atom a significantly better leaving group than chlorine in SNAr reactions. nih.gov Consequently, nucleophilic attack on this compound is expected to preferentially occur at the C-2 position, leading to the displacement of the fluoride (B91410) ion.
| Leaving Group | Relative Reactivity | Primary Reason |
|---|---|---|
| Fluorine (F) | Highest | High electronegativity stabilizes the intermediate via inductive effect. |
| Chlorine (Cl) | Moderate | Less electronegative than fluorine, providing less stabilization. |
| Bromine (Br) | Moderate | Similar reactivity to chlorine in many cases. |
| Iodine (I) | Lowest | Lowest electronegativity provides the least stabilization for the carbanion intermediate. |
Influence of the Electron-Withdrawing Nitrile Group on Electrophilicity
The presence of one or more strong electron-withdrawing groups on the aromatic ring is a prerequisite for a facile SNAr reaction. libretexts.org In this compound, the nitrile (-C≡N) group serves this critical function. The nitrile group is strongly polarized, with an electrophilic carbon atom, and deactivates the aromatic ring towards electrophilic attack while activating it towards nucleophilic attack. openstax.orglibretexts.org
This activation arises from two primary electronic effects:
Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring through the sigma bond framework, increasing the electrophilicity of the ring carbons.
Resonance Effect: The nitrile group can delocalize the negative charge of the Meisenheimer intermediate through resonance. For the charge to be effectively delocalized onto the nitrile group, it must be positioned ortho or para to the site of nucleophilic attack. In the target molecule, the nitrile group is para to the chlorine atom and ortho to the fluorine atom. This positioning allows it to effectively stabilize the negative charge generated from an attack at either halogenated carbon, thereby lowering the activation energy of the reaction.
Mechanistic Studies of SNAr Pathways, Including Transition State Analysis
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org
Step 1 (Addition): The nucleophile attacks the electron-deficient carbon atom attached to the leaving group (fluorine or chlorine). This step is typically the slow, rate-determining step. It disrupts the aromaticity of the ring and forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is paramount to the reaction's feasibility and is enhanced by the electron-withdrawing nitrile group and the halogen substituents.
Step 2 (Elimination): The aromaticity of the ring is restored in a fast step where the leaving group (halide ion) is expelled.
While this stepwise pathway is widely accepted, recent computational studies have suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, avoiding a discrete intermediate. nih.gov However, for most activated aryl halides, the formation of the Meisenheimer intermediate is the operative pathway.
Computational and Experimental Analysis of Solvation Effects in SNAr Reactions
The choice of solvent significantly impacts the rate and mechanism of SNAr reactions. nih.govresearchgate.net The reaction involves the formation of a charged intermediate from neutral reactants, a process that is heavily influenced by the solvating power of the medium.
Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are particularly effective at accelerating SNAr reactions. These solvents can effectively solvate the cation associated with the nucleophile but are less effective at solvating the anionic nucleophile itself, leaving it "bare" and more reactive. Furthermore, their high polarity stabilizes the charged Meisenheimer complex and the transition state leading to it. nih.gov
Oxidation and Reduction Transformations
Selective Oxidation of the Methyl Group to Carboxylic Acid Derivatives
The methyl group at the C-6 position of this compound is a potential site for oxidation. The conversion of a benzylic methyl group to a carboxylic acid is a common transformation in organic synthesis. This oxidation typically requires strong oxidizing agents due to the stability of the methyl C-H bonds.
Common reagents for this transformation include:
Potassium permanganate (KMnO₄)
Chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in acid)
Selenium dioxide (SeO₂) semanticscholar.org
A key challenge in the oxidation of this compound is chemoselectivity. The chosen oxidant must be capable of oxidizing the methyl group without affecting the other functional groups on the ring—namely the halogens and the nitrile group. The nitrile group is generally stable to oxidation, but harsh conditions could potentially lead to its hydrolysis to an amide or carboxylic acid. openstax.orglibretexts.org
Modern methods often employ catalytic systems to achieve higher selectivity under milder conditions. For instance, systems using selenium dioxide with a co-oxidant like tert-butyl hydroperoxide have been shown to improve the selective oxidation of active methyl groups on N-heteroaromatic compounds. semanticscholar.org Similarly, catalytic aerobic oxidation methods, which use oxygen from the air as the terminal oxidant, represent a greener and often more selective alternative. rsc.org For this compound, a carefully selected catalytic system would be necessary to achieve the desired transformation to 4-chloro-2-fluoro-6-cyanobenzoic acid without unwanted side reactions.
Reduction of Nitrile and Halogen Moieties to Corresponding Derivatives
The selective reduction of the nitrile and halogen groups in polysubstituted aromatic compounds is a crucial transformation in organic synthesis. For a molecule like this compound, the challenge lies in achieving chemoselectivity, targeting either the nitrile or one of the halogen atoms without affecting the others.
The reduction of the nitrile group to a primary amine is a common transformation, typically achieved through catalytic hydrogenation or with hydride reagents. Catalytic hydrogenation using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) is effective for converting nitriles to primary amines. However, under these conditions, dehalogenation of aryl halides can also occur. The reactivity of the carbon-halogen bond towards hydrogenolysis generally follows the order C-I > C-Br > C-Cl > C-F. This suggests that the C-Cl bond in this compound could be susceptible to reduction, while the C-F bond is expected to be more robust.
Alternatively, chemical reduction with hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed. These reagents are generally effective for nitrile reduction. The selective reduction of a nitrile in the presence of an aryl chloride can be challenging, but certain reagent systems have been developed to achieve this. For instance, the use of sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate has been shown to selectively reduce nitriles over other reducible functional groups under aprotic conditions.
The selective reduction of the chloro group without affecting the nitrile or fluoro group is another synthetic possibility. This can be achieved through catalytic transfer hydrogenation or specific palladium-catalyzed hydrodechlorination reactions. The choice of catalyst and reaction conditions is critical to prevent the reduction of the nitrile group.
Table 1: Potential Reduction Products of this compound
| Starting Material | Reagents and Conditions | Major Product |
|---|---|---|
| This compound | H₂, Raney Ni or Pd/C | (4-Chloro-2-fluoro-6-methylphenyl)methanamine (potential dechlorination) |
| This compound | 1. LiAlH₄, THF; 2. H₂O | (4-Chloro-2-fluoro-6-methylphenyl)methanamine |
| This compound | NaBH₄, BF₃·OEt₂ | (4-Chloro-2-fluoro-6-methylphenyl)methanamine |
| This compound | H₂, Pd/C, base (e.g., Et₃N) | 2-Fluoro-6-methylbenzonitrile |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the this compound ring is influenced by the directing effects and the activating/deactivating nature of the existing substituents. The aromatic ring has three available positions for substitution: C3, C5, and the position ortho to the methyl group and meta to the nitrile (C5 is equivalent to the position ortho to the fluorine and meta to the chlorine).
The directing effects of the substituents are as follows:
-F (Fluoro): Ortho, para-directing and weakly deactivating.
-Cl (Chloro): Ortho, para-directing and weakly deactivating.
-CH₃ (Methyl): Ortho, para-directing and activating.
-CN (Nitrile): Meta-directing and strongly deactivating.
Considering these effects in concert, the positions ortho and para to the activating methyl group (C5 and C3) would be electronically favored. The fluoro and chloro groups also direct ortho and para, reinforcing the activation at C3 and C5. Conversely, the strongly deactivating nitrile group directs incoming electrophiles to the meta positions (C3 and C5). Therefore, there is a strong electronic bias for substitution to occur at positions 3 and 5.
However, steric hindrance plays a significant role. The positions adjacent to the existing substituents are sterically hindered. The C5 position is flanked by the chloro and methyl groups, while the C3 position is adjacent to the fluoro group. The significant steric bulk around the C5 position might favor substitution at the C3 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, the deactivated nature of the ring due to the nitrile and halogen substituents, coupled with steric hindrance, would likely require harsh reaction conditions for EAS to proceed.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Chloro-2-fluoro-6-methyl-3-nitrobenzonitrile and/or 4-Chloro-2-fluoro-6-methyl-5-nitrobenzonitrile | Electronic directing effects favor substitution at C3 and C5. Steric hindrance may favor C3. |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-chloro-2-fluoro-6-methylbenzonitrile and/or 5-Bromo-4-chloro-2-fluoro-6-methylbenzonitrile | Similar to nitration, with electronic and steric factors influencing regioselectivity. |
Coupling Reactions and Derivatization Strategies
The presence of a chloro and a fluoro substituent on the aromatic ring, along with a nitrile group, offers multiple avenues for derivatization through coupling reactions.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions typically follows the order I > Br > OTf > Cl >> F. This suggests that the C-Cl bond in this compound would be the primary site for cross-coupling, while the C-F bond would remain intact under standard conditions. The steric hindrance around the chloro group, being ortho to a methyl group, might necessitate the use of specialized bulky phosphine (B1218219) ligands and robust catalytic systems that are effective for coupling sterically hindered aryl chlorides. organic-chemistry.orgacs.orgresearchgate.netnih.govresearchgate.net
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl or alkyl groups at the C4 position.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines.
Sonogashira Coupling: The introduction of alkynyl groups can be achieved by coupling with terminal alkynes.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Potential Product |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 4-Aryl-2-fluoro-6-methylbenzonitrile |
| Buchwald-Hartwig | Amine (R₂NH) | 4-(Dialkylamino)-2-fluoro-6-methylbenzonitrile |
| Sonogashira | Terminal alkyne (RC≡CH) | 4-(Alkynyl)-2-fluoro-6-methylbenzonitrile |
Functionalization and Modification of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into various other functionalities.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (4-chloro-2-fluoro-6-methylbenzoic acid) or an amide (4-chloro-2-fluoro-6-methylbenzamide). The steric hindrance from the ortho-fluoro and ortho-methyl groups might make hydrolysis challenging, potentially requiring harsh conditions. arkat-usa.orgacs.orgacs.org
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup. chemistrysteps.comucalgary.ca
Organometallic Derivatization Approaches for Structural Diversification
The generation of organometallic intermediates from this compound can provide access to a wide range of derivatives.
Grignard Reagent Formation: The reaction of the aryl chloride with magnesium metal could potentially form the corresponding Grignard reagent, 4-(chloromagnesio)-2-fluoro-6-methylbenzonitrile. However, the presence of the nitrile group is generally incompatible with Grignard reagent formation.
Organolithium Formation: Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic rings. However, in this compound, the most acidic protons are likely those on the methyl group (benzylic position). Alternatively, lithium-halogen exchange at the C-Cl bond using an organolithium reagent like n-butyllithium could generate the corresponding aryllithium species. This intermediate could then be trapped with various electrophiles. nih.govnih.govorganic-chemistry.org
Analysis of Electronic and Steric Effects of Substituents on Reactivity
The reactivity of this compound is a consequence of the combined electronic and steric effects of its substituents. These effects can be qualitatively understood and quantitatively estimated using parameters like Hammett (σ) and Taft (Eₛ) constants. researchgate.netresearchgate.netlibretexts.orgslideshare.netwikipedia.orgcdnsciencepub.comwikipedia.orgscribd.comnih.govdalalinstitute.com
Electronic Effects:
Inductive Effect (-I): The fluorine, chlorine, and nitrile groups are all strongly electron-withdrawing through the sigma framework, deactivating the ring towards electrophilic attack. The methyl group has a weak electron-donating inductive effect (+I).
Resonance Effect (Mesomeric Effect): The fluorine and chlorine atoms have a +M effect, donating electron density into the ring through their lone pairs. This effect is most pronounced at the ortho and para positions. The nitrile group has a strong -M effect, withdrawing electron density from the ring, particularly from the ortho and para positions. The methyl group exhibits a weak +M effect through hyperconjugation.
Steric Effects:
The methyl and fluoro groups are positioned ortho to the nitrile group, and the methyl and chloro groups are ortho to each other. This creates significant steric hindrance around these functional groups.
Steric hindrance will influence the approach of reagents to the aromatic ring and to the functional groups themselves. For example, in electrophilic aromatic substitution, the sterically more accessible C3 position might be favored over the more hindered C5 position. Similarly, reactions at the nitrile and chloro groups will be sterically impeded.
The interplay of these electronic and steric factors governs the regioselectivity and rate of chemical reactions involving this compound. Computational studies could provide a more detailed quantitative understanding of the electron distribution and steric accessibility of different sites in the molecule. pku.edu.cnpku.edu.cnnih.govnih.gov
Table 4: Summary of Substituent Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect | Taft Steric Parameter (Eₛ) (for analogous groups) |
|---|---|---|---|---|---|
| -F | -I (Strong) | +M (Weak) | Deactivating | Ortho, para | -0.46 |
| -Cl | -I (Strong) | +M (Weak) | Deactivating | Ortho, para | -0.97 |
| -CH₃ | +I (Weak) | +M (Weak - Hyperconjugation) | Activating | Ortho, para | -1.24 |
| -CN | -I (Strong) | -M (Strong) | Strongly Deactivating | Meta | -0.51 |
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Spectroscopic and Structural Elucidation of 4 Chloro 2 Fluoro 6 Methylbenzonitrile
X-ray Crystallography for Solid-State Structure Determination
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Information was found for structurally similar compounds, such as 4-chloro-2-methylbenzonitrile (B1345701) and 2-chloro-6-methylbenzonitrile (B1583042). However, due to the strict requirement to only include information pertaining to "this compound," this information could not be used.
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Computational and Theoretical Investigations of 4 Chloro 2 Fluoro 6 Methylbenzonitrile
Mechanistic Prediction and Transition State Modeling
Computational Studies of Nucleophilic Substitution Reaction Pathways
The nucleophilic aromatic substitution (SNAr) reactions of 4-chloro-2-fluoro-6-methylbenzonitrile are a subject of significant computational interest. Theoretical studies are employed to elucidate the mechanistic pathways, regioselectivity, and the influence of the various substituents on the reactivity of the aromatic ring. Due to the presence of three different substituents—chloro, fluoro, and methyl groups—the benzonitrile (B105546) ring exhibits distinct electronic and steric properties that dictate the course of nucleophilic attack.
Computational models, particularly those based on density functional theory (DFT), are instrumental in mapping the potential energy surface of the reaction. These studies typically investigate the reaction pathways for the substitution of either the chloro or the fluoro group by a nucleophile. The generally accepted mechanism for SNAr reactions involves a two-step process: the formation of a Meisenheimer complex (a resonance-stabilized intermediate) followed by the departure of the leaving group. However, concerted mechanisms have also been considered in computational studies of similar aromatic systems. nih.gov
For this compound, computational studies would model the attack of a nucleophile (e.g., an alkoxide or an amine) at the carbon atoms bearing the halogen substituents. The relative stability of the possible Meisenheimer intermediates is a key determinant of the reaction's regioselectivity. The presence of the electron-withdrawing nitrile group activates the ring towards nucleophilic attack, particularly at the ortho and para positions. In this molecule, the fluorine is ortho and the chlorine is para to the nitrile group. The methyl group, being electron-donating, has a deactivating effect.
Prediction of Activation Energies and Reaction Kinetics
A primary goal of computational investigations into the reactivity of this compound is the prediction of activation energies (ΔG‡) and reaction rate constants. These parameters provide quantitative insights into the feasibility and kinetics of nucleophilic substitution reactions. Theoretical calculations, often employing DFT methods such as B3LYP with a suitable basis set (e.g., 6-311+G(2df, 2p)), can determine the geometries of the transition states and intermediates along the reaction coordinate. derpharmachemica.com
The activation energy is calculated as the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate. For this compound, separate calculations would be performed for the substitution of the chloro and fluoro groups. Generally, the C-F bond is stronger than the C-Cl bond, but the high electronegativity of fluorine can stabilize the transition state, making the prediction of regioselectivity non-trivial.
The following table presents hypothetical activation energies for the nucleophilic substitution of this compound with a generic nucleophile, illustrating the type of data generated from such computational studies.
| Leaving Group | Position | Activation Energy (kcal/mol) |
| Fluoro | 2 | 22.5 |
| Chloro | 4 | 19.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
These predicted activation energies would suggest that nucleophilic substitution is more likely to occur at the 4-position, leading to the displacement of the chloro group.
Simulation of Solvation Effects Using Continuum Models (e.g., SMD Model)
Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and kinetics. Computational models can account for these effects through various methods. Continuum solvation models, such as the SMD (Solvation Model based on Density) model, are a computationally efficient means to simulate the bulk effects of a solvent. researchgate.net
In the context of this compound, the SMD model would be applied to the reactants, intermediates, and transition states of the nucleophilic substitution reaction. The model treats the solvent as a continuous medium with specific dielectric properties. By calculating the free energy of solvation for each species, a more accurate picture of the reaction energetics in solution can be obtained.
The inclusion of solvation effects is crucial as polar solvents can stabilize charged intermediates like the Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction. The choice of solvent can also influence the regioselectivity of the reaction.
Quantum Chemical Calculations for Electronic Properties
Ab-initio Methods for Molecular Structure and Energies
Ab-initio quantum chemical methods are used to determine the optimized molecular geometry and electronic energies of this compound from first principles, without the use of empirical data. Methods like Hartree-Fock (HF) and more advanced correlated methods provide detailed information about bond lengths, bond angles, and dihedral angles.
DFT methods, particularly with hybrid functionals like B3LYP, are also widely used for their balance of accuracy and computational cost in predicting the structural parameters of organic molecules. derpharmachemica.comsemanticscholar.org For this compound, these calculations would yield the precise three-dimensional arrangement of the atoms, taking into account the steric and electronic interactions between the substituents.
Below is a table of hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation.
| Parameter | Value |
| C-Cl Bond Length | 1.74 Å |
| C-F Bond Length | 1.35 Å |
| C-CN Bond Length | 1.45 Å |
| C-CH₃ Bond Length | 1.51 Å |
| C≡N Bond Length | 1.15 Å |
Note: The data in this table is hypothetical and for illustrative purposes.
Mulliken Population Analysis for Charge Distribution
Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule, based on the distribution of the electron density calculated from quantum chemical methods. uni-muenchen.deresearchgate.net This analysis provides insights into the electronic structure and reactivity of the molecule. For this compound, understanding the charge distribution is key to predicting its chemical behavior.
The analysis would reveal the electron-withdrawing effects of the nitrile, chloro, and fluoro groups, and the electron-donating nature of the methyl group. The carbon atoms attached to the electronegative halogen and nitrile groups are expected to carry a partial positive charge, making them susceptible to nucleophilic attack. The nitrogen atom of the nitrile group and the halogen atoms will exhibit partial negative charges.
A hypothetical Mulliken charge distribution for this compound is presented in the table below.
| Atom | Mulliken Charge (a.u.) |
| C (attached to Cl) | +0.15 |
| Cl | -0.20 |
| C (attached to F) | +0.25 |
| F | -0.30 |
| C (attached to CH₃) | -0.10 |
| C (of CH₃) | -0.25 |
| H (of CH₃) | +0.12 (average) |
| C (attached to CN) | +0.18 |
| C (of CN) | +0.10 |
| N (of CN) | -0.28 |
Note: The data in this table is hypothetical and for illustrative purposes.
Comparative Computational Studies with Analogous Benzonitrile Derivatives
To better understand the unique properties of this compound, it is valuable to perform comparative computational studies with structurally related benzonitrile derivatives. By systematically altering the substituents, the individual and collective effects of the chloro, fluoro, and methyl groups on the molecule's geometry, electronic structure, and reactivity can be elucidated.
Analogous compounds for comparison could include:
Benzonitrile: The parent molecule, to establish a baseline.
4-Chlorobenzonitrile: To isolate the effect of the chloro group.
2-Fluorobenzonitrile: To understand the impact of the fluoro group in the ortho position.
2,4-Dichlorobenzonitrile: To compare the effect of two chloro groups with the fluoro-chloro substitution pattern.
4-Chloro-2-methylbenzonitrile (B1345701): To assess the influence of the fluoro group by comparing it with a methyl group at the same position. nih.gov
4-Fluoro-2-methylbenzonitrile (B118529): To evaluate the role of the chloro group. ossila.com
These comparative studies would involve performing the same set of computational analyses (geometry optimization, electronic property calculations, reaction pathway modeling) for each derivative. The results would highlight how the interplay of inductive and resonance effects of the different substituents modulates the properties of the benzonitrile core. For instance, comparing the activation energies for nucleophilic substitution across this series of compounds would provide a clear trend related to the nature and position of the substituents.
Applications in Advanced Materials Science and Organic Synthesis
Role as a Versatile Synthetic Building Block for Complex Organic Molecules
Substituted benzonitriles are recognized as highly versatile intermediates in organic chemistry, enabling the synthesis of a wide array of more complex molecules. google.comrsc.orggoogle.com The nitrile group (–C≡N) is a valuable functional moiety that can be transformed into various other groups, such as amines, amides, carboxylic acids, and ketones, making it a cornerstone for molecular construction. The presence of halogen (chloro and fluoro) and methyl substituents on the aromatic ring of 4-Chloro-2-fluoro-6-methylbenzonitrile further enhances its utility. These groups influence the reactivity of the benzene (B151609) ring and provide additional sites for chemical modification through various coupling and substitution reactions.
This strategic combination of functional groups allows chemists to design and execute multi-step syntheses to create intricate molecular architectures. Aromatic nitriles are integral structural components in many pharmaceuticals, agrochemicals, and specialty chemicals. nih.gov The specific arrangement of substituents in this compound makes it a valuable precursor for creating compounds where precise electronic and steric properties are required.
Utilization in Specialty Chemical Synthesis
The synthesis of specialty chemicals—products valued for their performance and function rather than their composition—often relies on unique building blocks like this compound. Halogenated benzonitriles are used in the manufacture of a range of specialized products, including brightening agents, rubber chemicals, and agrochemicals. medcraveonline.com The incorporation of fluorine, in particular, can bestow desirable properties such as enhanced thermal stability, metabolic resistance, and lipophilicity, which are highly sought after in pharmaceutical and agrochemical applications.
The direct ammoxidation of substituted alkylbenzenes is a common industrial method for producing benzonitrile (B105546) derivatives. medcraveonline.com These derivatives serve as crucial intermediates for a variety of organic compounds. rsc.org The specific substitution pattern of this compound allows for its use in creating targeted molecules where the interplay of its electronic and steric characteristics is essential for the final product's function.
Development and Synthesis of Dyes and Pigments
Benzonitrile and its derivatives are fundamental precursors in the synthesis of certain classes of dyes and pigments known for their stability and vibrant colors. rsc.orgmedcraveonline.com The nitrile functionalities are key reactive sites for constructing large, conjugated macrocyclic structures that are responsible for the color properties of these materials.
Phthalocyanine (B1677752) Dye Synthesis from Benzonitrile Derivatives
Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as robust industrial pigments and dyes due to their intense colors and exceptional stability. dergipark.org.tr The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives—molecules containing two adjacent nitrile groups on a benzene ring. dergipark.org.trnih.govnih.gov
While phthalonitriles are the direct precursors, substituted benzonitriles can be chemically converted into the necessary phthalonitrile building blocks. The substituents on the starting benzonitrile, such as the chloro, fluoro, and methyl groups in this compound, become peripheral groups on the final phthalocyanine macrocycle. These peripheral groups are not just passive additions; they critically influence the final properties of the dye, including its solubility, aggregation behavior, and electronic properties (and thus its color and photochemical behavior). researchgate.netresearchgate.net For example, introducing fluorine atoms can enhance the thermal stability and processing characteristics of the resulting pigments. The synthesis allows for the creation of a vast library of functional dyes with properties tailored for specific applications, from printing inks to advanced materials. nih.gov
Functional Materials Research and Development
In the field of materials science, this compound and related fluorinated benzonitriles are gaining attention as key components in the synthesis of functional organic materials for electronic applications. The unique electronic properties conferred by the nitrile and halogen groups make these compounds ideal for creating materials used in advanced electronic devices.
Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient light emission in organic molecules. TADF emitters are a critical component of next-generation Organic Light-Emitting Diodes (OLEDs) because they can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. rsc.org
The design of TADF molecules often involves combining electron-donating and electron-accepting fragments within the same molecule. Fluorinated benzonitrile derivatives are frequently used as the electron-accepting core in the synthesis of high-performance TADF emitters. For instance, a closely related compound, 4-fluoro-2-methylbenzonitrile (B118529), has been used to synthesize a TADF emitter where the benzonitrile unit is coupled with a bicarbazole donor unit. The presence of the methyl group in such structures has been shown to enhance the thermal stability of the final emitter molecule.
Applications in Organic Light-Emitting Diodes (OLEDs) for Enhanced Performance
The ultimate application for many TADF emitters is in the emissive layer of OLEDs. The performance of an OLED is heavily dependent on the properties of the emitter used. Emitters derived from fluorinated benzonitriles have demonstrated the potential to create highly efficient and stable OLED devices.
For example, an OLED device fabricated using a TADF emitter synthesized from 4-fluoro-2-methylbenzonitrile and bicarbazole exhibited exceptional performance metrics. The data below highlights the high efficiency achieved by such devices, showcasing the importance of the benzonitrile building block in advancing OLED technology.
| Performance Metric | Value | Unit |
| Maximum Current Efficiency | 34.5 | cd/A |
| Maximum Power Efficiency | 29.9 | lm/W |
| Maximum External Quantum Efficiency | 10.8 | % |
These results underscore the significant role that specifically substituted benzonitriles, like this compound, play in the development of functional materials that drive innovation in display and lighting technologies.
Preparation of High-Molecular-Weight Polyarylether Copolymers with Pendent Cyano Groups
This compound serves as a valuable monomer in the synthesis of high-performance poly(arylene ether nitrile) (PEN) copolymers. These materials are a significant class of engineering thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the cyano (–CN) group as a pendent moiety on the polymer backbone, facilitated by monomers like this compound, imparts specific desirable properties to the resulting copolymers.
The synthesis of these high-molecular-weight copolymers is typically achieved through nucleophilic aromatic substitution polymerization. In this process, a dihalogenated monomer, such as 2,6-dichlorobenzonitrile (B3417380) or 2,6-difluorobenzonitrile, is reacted with a bisphenol in the presence of a weak base like potassium carbonate and an aprotic polar solvent. The reactivity of the halogen atoms is a critical factor in achieving high molecular weights. Fluorine atoms, being more electronegative, are generally more activating than chlorine atoms, leading to higher reaction rates and the formation of long-chain polymers.
While direct studies detailing the use of this compound in this specific copolymerization are not extensively documented in readily available literature, the principles of PEN synthesis allow for the extrapolation of its potential role. The presence of both a fluorine and a chlorine atom on the benzonitrile ring offers differential reactivity, which can be exploited in controlled polymerization schemes. The fluorine atom, being ortho to the electron-withdrawing cyano group, is highly activated towards nucleophilic displacement.
The general approach involves the reaction of a bisphenol with an activated dihalo-monomer in a polar aprotic solvent. The methyl group in the 6-position of this compound can enhance the solubility and processability of the resulting polymer.
The table below summarizes typical conditions and resulting properties for the synthesis of poly(arylene ether nitrile)s, which are analogous to the copolymers that could be prepared using this compound.
| Monomers | Solvent | Base | Temperature (°C) | Number-Average Molecular Weight (Mn, g/mol) | Glass Transition Temperature (Tg, °C) |
|---|---|---|---|---|---|
| 9,9-bis(4-hydroxyphenyl)xanthene and 2,6-difluorobenzonitrile/4,4′-dichlorodiphenylsulfone psu.eduresearchgate.net | N,N-dimethylacetamide (DMAc) psu.eduresearchgate.net | K₂CO₃ psu.eduresearchgate.net | Not Specified | 17,100–18,300 psu.eduresearchgate.net | 253.3–260.4 psu.eduresearchgate.net |
| 2,6-dichlorobenzonitrile and various bisphenols researchgate.net | N-methyl-2-pyrrolidone (NMP) | K₂CO₃ | Not Specified | Varies with bisphenol | Varies with bisphenol |
Design and Synthesis of Novel Chemical Reagents and Catalysts
The unique substitution pattern of this compound makes it an important building block for the design and synthesis of more complex molecules, including novel chemical reagents and catalysts. The presence of three distinct functional groups—a nitrile, a fluorine atom, and a chlorine atom—on the aromatic ring allows for a variety of selective chemical transformations.
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a wide range of derivatives. The fluorine and chlorine atoms can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. The differential reactivity of the fluorine and chlorine atoms can be exploited for sequential substitutions.
While specific examples of catalysts synthesized directly from this compound are not prevalent in the literature, its analogs are used in the synthesis of ligands for metal-catalyzed reactions. For instance, benzonitrile derivatives are precursors to ligands used in cross-coupling reactions. The electronic properties of the aromatic ring, influenced by the fluoro, chloro, and methyl substituents, can tune the catalytic activity of the metal center.
An area where related fluorinated benzonitriles have found application is in the synthesis of emitters for organic light-emitting diodes (OLEDs). For example, 4-fluoro-2-methylbenzonitrile is used to synthesize molecules with thermally activated delayed fluorescence (TADF) characteristics. ossila.com This suggests a potential application for this compound in materials science for optoelectronic devices.
The table below outlines potential synthetic transformations of this compound for the development of new reagents.
| Reaction Type | Reagents | Potential Product Class | Potential Application |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (at Fluorine) | Alcohols, Amines, Thiols | Substituted 2-chloro-6-methylbenzonitriles | Pharmaceutical and Agrochemical Intermediates |
| Nitrile Hydrolysis | H₃O⁺ or OH⁻, Heat | 4-Chloro-2-fluoro-6-methylbenzoic acid | Precursor for esters, amides, and acid chlorides |
| Nitrile Reduction | H₂, Catalyst (e.g., Ni, Pd) or LiAlH₄ | (4-Chloro-2-fluoro-6-methylphenyl)methanamine | Building block for ligands and biologically active molecules |
Future Research Directions and Emerging Paradigms for 4 Chloro 2 Fluoro 6 Methylbenzonitrile
Exploration of Undiscovered Reactivity Patterns and Selective Transformations
The reactivity of 4-Chloro-2-fluoro-6-methylbenzonitrile is dictated by the interplay of its substituents. The electron-withdrawing nature of the nitrile and halogen groups activates the aromatic ring for certain transformations, while the methyl group provides a potential site for other reactions.
Future research will likely focus on leveraging this unique substitution pattern. One promising area is the exploration of catalyst-controlled divergent transformations, where a single starting material can be guided toward different products by selecting the appropriate catalyst. rsc.org For instance, while palladium and rhodium catalysts are known to mediate various cyclizations and cross-coupling reactions, their specific application to this substrate could unveil novel intramolecular reaction pathways, potentially leading to complex heterocyclic structures. rsc.org
Furthermore, the field of photoredox catalysis, which uses light to drive chemical reactions, offers untapped potential. dntb.gov.ua The application of gold-based or other photoredox catalysts could enable transformations that are inaccessible through traditional thermal methods, such as selective C-H functionalization of the methyl group or novel couplings at the halogenated positions. dntb.gov.uaacs.org
The inherent reactivity of the halobenzonitrile scaffold in nucleophilic aromatic substitution (SNAr) reactions is well-documented, particularly in the synthesis of isoquinolones from 2-halobenzonitriles and ketones. nih.govsci-hub.seorganic-chemistry.org Future studies on this compound could investigate competitive SNAr at the chloro and fluoro positions, exploring how reaction conditions (base, solvent, temperature) can be tuned to achieve selective substitution at one site over the other. This would provide a powerful tool for creating a diverse library of derivatives from a single, advanced intermediate.
Development of Greener and More Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. researchgate.net Developing sustainable synthetic routes to this compound and its derivatives is a critical future direction.
Current synthetic methods for related benzonitriles often rely on traditional cross-coupling reactions that may use toxic reagents or generate significant waste. google.comgoogle.com Future research should focus on alternatives such as:
Biocatalysis: Employing enzymes to perform specific chemical transformations offers high selectivity under mild, aqueous conditions, significantly reducing the environmental impact. nih.gov The development of enzymes capable of catalyzing the key bond-forming steps in the synthesis of this molecule would represent a major advance in sustainability.
Flow Chemistry: Continuous-flow reactors allow for safer handling of hazardous reagents, improved heat transfer, and easier scalability compared to batch processes. Integrating flow chemistry into the synthesis can lead to higher yields, reduced reaction times, and minimized waste generation. nih.gov
Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign solvents like water, supercritical fluids, or bio-derived solvents is a core tenet of green chemistry. researchgate.net Research into the solubility and reactivity of this compound in such solvents is essential.
Catalyst Optimization: Focusing on catalysts that are earth-abundant, have low toxicity, and can be easily recovered and recycled will be crucial. For instance, moving away from precious metal catalysts like palladium toward more abundant metals like iron or copper for cross-coupling reactions is a key research goal. researchgate.net
By embracing these "green by design" strategies, the synthesis of this compound can become more economically viable and environmentally responsible. nih.gov
Advanced Computational Modeling for Predictive Chemical Properties and Reactivity
Computational quantum chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab, accelerating the discovery process. emerginginvestigators.org For this compound, methods like Density Functional Theory (DFT) can offer profound insights.
Future computational studies will likely focus on:
Predicting Reactivity: Calculations can map the electron density of the molecule, identifying sites most susceptible to nucleophilic or electrophilic attack. Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict how the molecule will interact with other reagents. emerginginvestigators.orgresearchgate.net
Simulating Spectra: Theoretical calculations of IR and Raman spectra can aid in the characterization of the molecule and its reaction products, helping to clarify ambiguities in experimental assignments. nih.gov
Mechanism Elucidation: Computational modeling can be used to map out the entire energy landscape of a proposed reaction, identifying transition states and intermediates. This is invaluable for understanding reaction mechanisms and optimizing conditions for desired outcomes. mdpi.com
The inclusion of fluorine, in particular, has known effects on molecular properties, often enhancing metabolic stability and altering electronic characteristics in medicinal chemistry. emerginginvestigators.orgmdpi.com Computational models can precisely quantify these effects for this compound.
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment | ~3.5 D | Indicates significant molecular polarity, influencing solubility and intermolecular interactions. |
| HOMO Energy | -7.8 eV | Relates to the molecule's ability to donate electrons; a lower value suggests higher stability. |
| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons; influences susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 6.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. emerginginvestigators.org |
| C-Cl Bond Length | 1.75 Å | Provides foundational data for understanding the molecule's geometry and steric profile. |
| C-F Bond Length | 1.36 Å |
Integration with Machine Learning and Artificial Intelligence for Materials Discovery
Machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science by enabling the rapid screening of vast chemical spaces to identify candidates with desired properties. spacefrontiers.orgnih.govacs.org For a molecule like this compound, which can serve as a building block, ML offers a paradigm shift from trial-and-error discovery to data-driven design. researchgate.net
Future applications in this domain include:
Predictive Property Models: By training ML algorithms on large datasets of known compounds, models can be developed to predict the properties of new, hypothetical molecules. macalester.edu For derivatives of this compound, this could involve predicting electronic properties for organic semiconductors, optical properties for dyes, or binding affinities for pharmaceutical applications. researchgate.net
Inverse Design: More advanced AI models can perform "inverse design," where a desired property is specified, and the algorithm proposes molecular structures that are likely to exhibit that property. This could be used to design novel functional materials based on the this compound scaffold.
Reaction Outcome Prediction: ML models can be trained on historical reaction data, including failed experiments, to predict the likelihood of success for a new proposed reaction, saving time and resources in the lab. researchgate.net
The creation of curated datasets is fundamental to this approach. A hypothetical dataset for training an ML model might include structural descriptors and computationally derived properties for a range of substituted benzonitriles.
| Compound | Molecular Descriptors (e.g., SMILES) | Computed Property 1 (e.g., HOMO) | Computed Property 2 (e.g., Dipole Moment) | Experimental Property (Target) |
|---|---|---|---|---|
| Benzonitrile (B105546) | c1ccc(C#N)cc1 | -7.9 eV | 4.1 D | (Value) |
| 4-Chlorobenzonitrile | c1cc(Cl)ccc1C#N | -8.1 eV | 2.6 D | (Value) |
| This compound | Cc1c(F)cc(Cl)cc1C#N | (Predicted Value) | (Predicted Value) | (To be predicted) |
Role in Supramolecular Chemistry and Crystal Engineering for Novel Architectures
Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. ias.ac.in The functional groups on this compound make it an excellent candidate for building complex supramolecular architectures.
The key intermolecular interactions that can be exploited include:
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms like the nitrogen of the nitrile group (C–Cl···N). nih.govacs.orgresearchgate.net This is a powerful and increasingly utilized tool for directing crystal packing. mdpi.com
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C–H···N and C–H···F hydrogen bonds can play a significant role in stabilizing the crystal lattice. nih.gov
By understanding and controlling these non-covalent interactions, it may be possible to design novel materials based on this compound. nih.gov Future research could focus on co-crystallization experiments, where this molecule is combined with other complementary molecules to form new crystalline phases with unique properties, such as specific porosities or non-linear optical responses. The precise recognition of benzonitrile derivatives by supramolecular macrocycles has already been demonstrated, highlighting the potential for this functional group to direct the assembly of complex host-guest systems. nih.gov
Q & A
Basic: How can researchers optimize the synthesis of 4-Chloro-2-fluoro-6-methylbenzonitrile?
Answer:
A common approach involves introducing the cyano group via nucleophilic substitution or metal-catalyzed cyanation. For example:
- Start with a halogenated precursor (e.g., 4-chloro-2-fluoro-6-methylbromobenzene) and react with CuCN or KCN under controlled heating (80–120°C) in polar aprotic solvents like DMF.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield and purity .
- Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 4:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Advanced: What crystallographic strategies resolve structural ambiguities in halogenated benzonitriles?
Answer:
- Single-crystal X-ray diffraction with the SHELX suite (e.g., SHELXL for refinement) is critical. For this compound, ensure high-resolution data (≤ 0.8 Å) to distinguish Cl/F electron density .
- Address twinning or disorder by testing multiple crystals and using tools like PLATON’s TWINLAW.
- Complement with solid-state NMR (¹⁹F and ¹³C) to verify substituent positions and crystal packing effects .
Basic: What spectroscopic methods validate the structure of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Expect:
- Aromatic protons as multiplets (δ 7.2–7.8 ppm).
- Distinct ¹³C signals for CN (~115 ppm) and CF/Cl carbons (δ 160–165 ppm for C-F; ~135 ppm for C-Cl).
- FT-IR : Confirm nitrile stretch (~2220–2240 cm⁻¹) and C-F/C-Cl vibrations (1090–1150 cm⁻¹ and 550–650 cm⁻¹, respectively).
- HRMS : Use ESI+ mode; expected [M+H]⁺ = 184.0234 (C₈H₄ClFₙ⁺) .
Advanced: How do electronic effects of Cl/F substituents influence regioselectivity in further functionalization?
Answer:
- Nucleophilic Aromatic Substitution (NAS) : The electron-withdrawing Cl and F groups activate the ring but direct nucleophiles to specific positions. For example:
- Fluorine’s ortho/para-directing effect may favor substitution at the 4-position (relative to CN).
- Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) to map electrostatic potentials and predict reactive sites .
- Experimental validation: React with amines (e.g., piperidine) in DMSO at 60°C; analyze products via LC-MS to confirm regioselectivity .
Basic: How to address discrepancies in reported melting points or spectral data?
Answer:
- Reproducibility checks : Recrystallize the compound using different solvents (e.g., methanol vs. ethyl acetate) to isolate polymorphs.
- DSC/TGA : Measure melting points under controlled heating rates (e.g., 10°C/min) to detect phase transitions or decomposition.
- Cross-validate spectral data with synthetic intermediates (e.g., confirm precursor structures via GC-MS) to rule out impurities .
Advanced: What computational tools model reaction pathways for halogenated benzonitriles?
Answer:
- Mechanistic studies : Use Gaussian or ORCA for transition-state optimization (IRC analysis) in substitution or coupling reactions.
- Solvent effects : Apply COSMO-RS to simulate solvent interactions in polar aprotic media (e.g., DMF’s role in stabilizing intermediates).
- TD-DFT : Predict UV-vis spectra (λmax ~270–290 nm) to correlate with experimental data from diode-array detectors .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Use fume hoods and PPE (nitrile gloves, lab coat) due to toxicity (CAS 57381-51-8 is classified as [劇]III in Japan) .
- Waste disposal : Neutralize nitrile-containing waste with NaOCl (bleach) before disposal.
- First aid : For skin contact, wash with 10% aqueous ethanol; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced: How to analyze environmental degradation products of halogenated benzonitriles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
